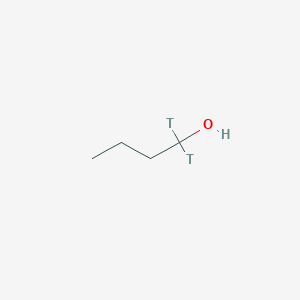
1,1-Ditritiobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Ditritiobutan-1-ol is a chemical compound that belongs to the class of alcohols It is characterized by the presence of tritium atoms, which are isotopes of hydrogen, in its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Ditritiobutan-1-ol can be synthesized through several methods. One common approach involves the tritiation of butan-1-ol, where tritium atoms replace hydrogen atoms in the molecule. This process typically requires the use of a tritium gas source and a catalyst to facilitate the exchange reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale tritiation processes. These processes are conducted in specialized facilities equipped to handle tritium safely. The production involves the use of high-purity tritium gas and advanced catalytic systems to ensure efficient and selective tritiation of butan-1-ol.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Ditritiobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form tritiated alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium dichromate and sulfuric acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Tritiated butanal or butanoic acid.
Reduction: Tritiated butane.
Substitution: Tritiated butyl chloride.
Wissenschaftliche Forschungsanwendungen
1,1-Ditritiobutan-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways due to its radioactive properties.
Biology: Employed in labeling biological molecules to track metabolic processes.
Medicine: Utilized in radiolabeling pharmaceuticals for diagnostic imaging and therapeutic purposes.
Industry: Applied in the synthesis of tritiated compounds for various industrial applications, including materials science and environmental studies.
Wirkmechanismus
The mechanism by which 1,1-Ditritiobutan-1-ol exerts its effects is primarily through its radioactive decay. Tritium undergoes beta decay, emitting low-energy beta particles. This property makes it useful as a tracer in various applications. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction intermediates in chemical studies.
Vergleich Mit ähnlichen Verbindungen
Butan-1-ol: A non-tritiated analog with similar chemical properties but lacks radioactive characteristics.
Isobutanol: An isomer with a different structural arrangement, affecting its reactivity and applications.
Tritiated Methanol: Another tritiated alcohol with different molecular size and properties.
Uniqueness: 1,1-Ditritiobutan-1-ol is unique due to the presence of tritium atoms, which impart radioactive properties. This makes it particularly valuable in applications requiring radiolabeling and tracing, distinguishing it from non-tritiated analogs and other tritiated compounds with different structures.
Eigenschaften
Molekularformel |
C4H10O |
|---|---|
Molekulargewicht |
78.14 g/mol |
IUPAC-Name |
1,1-ditritiobutan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4T2 |
InChI-Schlüssel |
LRHPLDYGYMQRHN-UFIFXRKYSA-N |
Isomerische SMILES |
[3H]C([3H])(CCC)O |
Kanonische SMILES |
CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
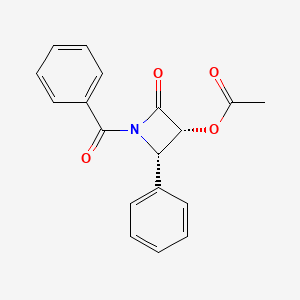
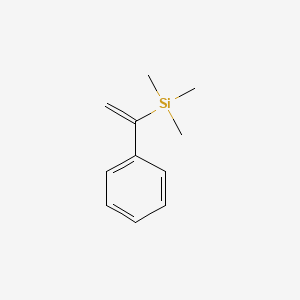
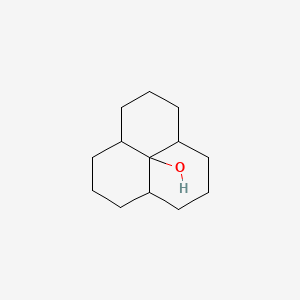
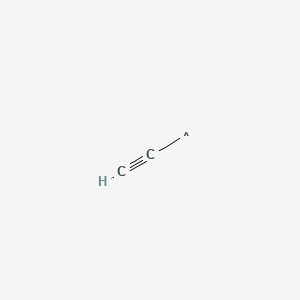



![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
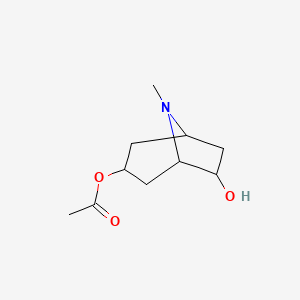
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
